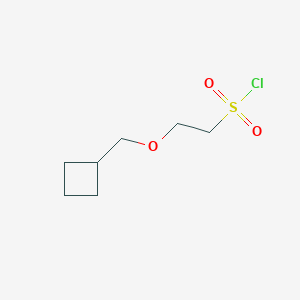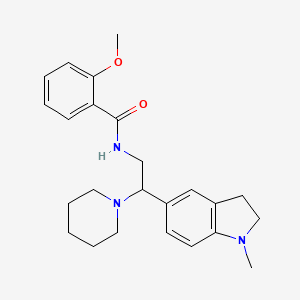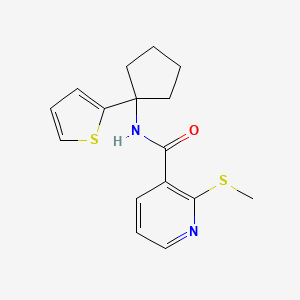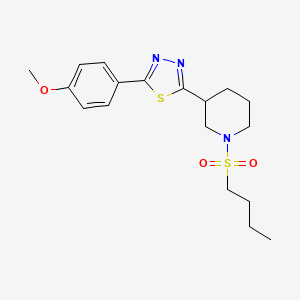
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound has the ability to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress the production of pro-inflammatory cytokines. In vivo studies have also shown that this compound can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole in lab experiments is its potential to exhibit diverse biological activities. This compound has shown promising results in various scientific research applications, making it a valuable tool for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole. One of the most promising directions is the development of this compound as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of this compound. Other potential future directions include the development of this compound as an anti-inflammatory and antimicrobial agent, as well as its application in other fields, such as agriculture and material science.
Métodos De Síntesis
The synthesis of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole has been reported in the literature. One of the most commonly used methods involves the reaction of 4-methoxyphenylhydrazine with butane-2,3-dione to obtain the corresponding hydrazone. The hydrazone is then reacted with butylsulfonylpiperidine and thiosemicarbazide in the presence of a suitable catalyst to yield the desired product. The purity and yield of the product can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potential anticancer, anti-inflammatory, and antimicrobial activities. Several studies have also shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
2-(1-butylsulfonylpiperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-3-4-12-26(22,23)21-11-5-6-15(13-21)18-20-19-17(25-18)14-7-9-16(24-2)10-8-14/h7-10,15H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICCOVQPAAYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

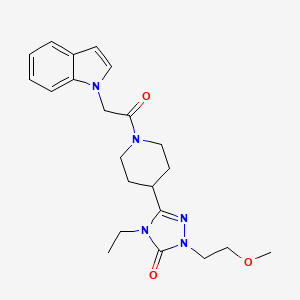
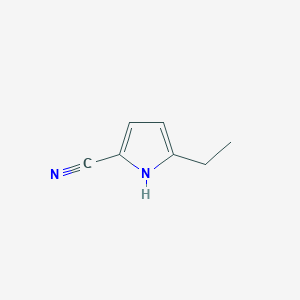
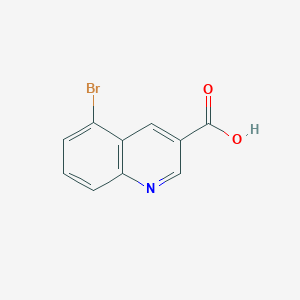


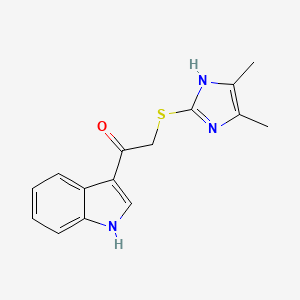
![N-[2-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2620453.png)
![Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2620454.png)
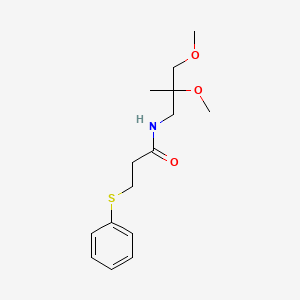
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2620459.png)
![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2620461.png)
